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Compound of Interest

Compound Name: Cbz-NH-peg1-CH2CH2cooh

Cat. No.: B8096331 Get Quote

An In-depth Technical Guide to Cbz-NH-PEG1-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cbz-NH-PEG1-CH2CH2COOH, systematically named 3-(2-

{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid, is a heterobifunctional linker molecule

widely utilized in the fields of bioconjugation, pharmaceutical sciences, and materials science.

Its structure incorporates a terminal carboxylic acid, a single polyethylene glycol (PEG) unit to

enhance hydrophilicity, and an amine group protected by a carboxybenzyl (Cbz) group.

This guide provides a comprehensive overview of its chemical properties, reactivity, and

common experimental protocols for its application, particularly as a linker in the synthesis of

Proteolysis Targeting Chimeras (PROTACs).[1]

Chemical & Physical Properties
The fundamental properties of Cbz-NH-PEG1-CH2CH2COOH are summarized below. These

characteristics are essential for designing synthetic routes, purification procedures, and

formulation strategies.

Table 1: General Chemical Properties
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Property Value Source

Systematic Name

3-(2-

{[(benzyloxy)carbonyl]amino}et

hoxy)propanoic acid

CAS Number 1205751-19-4 [2]

Molecular Formula C₁₃H₁₇NO₅ [2]

Molecular Weight 267.28 g/mol

Purity ≥98%

Table 2: Physical & Handling Properties
Property Value Source

Physical Form Solid

Storage Temperature 4°C

Solubility Soluble in DMSO [1]

Stability
Stable under recommended

storage conditions.

Table 3: Structural Identifiers
Type Identifier Source

InChI

1S/C13H17NO5/c15-12(16)6-

8-18-9-7-14-13(17)19-10-11-4-

2-1-3-5-11/h1-5H,6-10H2,

(H,14,17)(H,15,16)

InChI Key
CRNWVZCUBIJZEC-

UHFFFAOYSA-N

SMILES
O=C(O)CCOCCOCCNC(=O)O

CC1=CC=CC=C1
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Core Reactivity and Applications
The utility of Cbz-NH-PEG1-CH2CH2COOH stems from its bifunctional nature. The terminal

carboxylic acid and the Cbz-protected amine can be addressed with orthogonal chemistries,

allowing for the sequential conjugation of two different molecules.

Carboxylic Acid Moiety (-COOH): This functional group is readily activated for coupling with

primary or secondary amines to form stable amide bonds.

Cbz-Protected Amine (Cbz-NH-): The carboxybenzyl (Cbz or Z) group is a robust protecting

group for amines. It is stable under a variety of reaction conditions but can be selectively

removed, most commonly via catalytic hydrogenolysis, to liberate the free amine for

subsequent reactions.[3]

This dual reactivity makes the molecule an ideal PEG-based linker for constructing PROTACs,

where it can be used to connect a ligand for an E3 ubiquitin ligase to a ligand for a target

protein.[1]

Experimental Protocols
The following sections provide detailed methodologies for the two primary transformations

involving this linker: activation of the carboxylic acid and deprotection of the amine.

Protocol 1: Carboxylic Acid Activation and Amine
Coupling via EDC/NHS Chemistry
This two-step, one-pot reaction is a versatile method for conjugating the linker's carboxylic acid

to an amine-containing molecule (e.g., a protein, peptide, or small molecule warhead). The

process first involves the activation of the carboxyl group with 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-

stable NHS ester, which then efficiently reacts with a primary amine.[4][5]

Materials:

Cbz-NH-PEG1-CH2CH2COOH

Amine-containing molecule of interest (Molecule-NH₂)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or sulfo-NHS for aqueous applications

Anhydrous, amine-free solvent (e.g., DMF, DMSO, or DCM)[6]

Activation Buffer (for aqueous reactions): 0.1 M MES, pH 5.5-6.0[4][7]

Coupling Buffer (for aqueous reactions): PBS, pH 7.2-7.5[4][7]

Procedure (Organic Solvent):

Dissolution: Dissolve Cbz-NH-PEG1-CH2CH2COOH (1.0 equivalent) in anhydrous DMF or

DCM.

Activator Addition: Add NHS (1.2-2.0 equivalents) and EDC (1.5-2.0 equivalents) to the

solution.[4][6]

Activation: Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.[4]

[6]

Conjugation: Add the amine-containing molecule (1.0-1.5 equivalents) to the activated linker

solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.5

equivalents).[6]

Reaction: Stir the reaction mixture at room temperature for 2 hours to overnight. Monitor

progress by TLC or LC-MS.

Work-up and Purification: Upon completion, quench the reaction if necessary, dilute with an

appropriate solvent, wash with aqueous solutions to remove excess reagents, and purify the

final conjugate product, typically by flash column chromatography.

Procedure (Aqueous Buffer - for Bioconjugation):

Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a stock solution

of the linker in DMF or DMSO. Prepare the amine-containing molecule (e.g., protein) in

Coupling Buffer (PBS, pH 7.4).[4]
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Activation: In a separate reaction, dissolve the linker in Activation Buffer (MES, pH 6.0). Add

EDC (2-5 fold molar excess) and NHS (1.2-2 fold molar excess relative to the linker).

Incubate for 15-30 minutes at room temperature.[4]

Conjugation: Add the activated linker solution to the protein solution. The optimal molar

excess of linker to protein (commonly 1.5 to 20-fold) should be determined empirically.[4][5]

Reaction: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

Quenching: Quench the reaction by adding hydroxylamine or another amine-containing

buffer to hydrolyze unreacted NHS esters.[6][8]

Purification: Remove excess reagents and byproducts using dialysis or a desalting column.

[7][8]

Protocol 2: Cbz Group Deprotection via Catalytic
Hydrogenolysis
This is the most common and mildest method for removing the Cbz protecting group to yield

the free amine.[3] It involves the cleavage of the benzyl C-O bond using hydrogen gas in the

presence of a palladium catalyst.[3]

Materials:

Cbz-protected compound

Palladium on carbon (Pd/C), typically 5-10% w/w

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, THF)[3]

Hydrogen (H₂) source (balloon or hydrogenation apparatus)

Inert filtration aid (e.g., Celite)

Procedure:

Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like

methanol or ethanol.
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Catalyst Addition: Carefully add 5-10 mol% of Pd/C catalyst to the solution under an inert

atmosphere (e.g., Nitrogen or Argon).

Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask or place the

vessel in a hydrogenation apparatus. Evacuate and purge the flask with hydrogen several

times.

Reaction: Stir the mixture vigorously at room temperature under a positive pressure of

hydrogen (typically atmospheric pressure from a balloon is sufficient).[3][9]

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully

consumed.

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to

remove the Pd/C catalyst.[3] Caution: The catalyst can be pyrophoric; do not allow the filter

cake to dry completely in the air.

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine

product, which can be purified further if necessary.

Mandatory Visualizations
Diagram 1: General PROTAC Synthesis Workflow
The following diagram illustrates the logical workflow for using Cbz-NH-PEG1-CH2CH2COOH
to synthesize a PROTAC molecule by sequentially coupling a target protein ligand (Warhead)

and an E3 ligase ligand.
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Caption: Logical workflow for PROTAC synthesis using the bifunctional linker.

Diagram 2: EDC/NHS Coupling Reaction Pathway
This diagram shows the chemical reaction pathway for the activation of the linker's carboxylic

acid and subsequent reaction with an amine.
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Caption: Reaction pathway for EDC/NHS-mediated amide bond formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cbz-NH-PEG1-CH2COOH | PROTAC Linker | TargetMol [targetmol.com]

2. calpaclab.com [calpaclab.com]

3. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b8096331?utm_src=pdf-body-img
https://www.benchchem.com/product/b8096331?utm_src=pdf-custom-synthesis
https://www.targetmol.com/compound/cbz-nh-peg1-ch2cooh
https://www.calpaclab.com/high-purity-peg-reagent-cbz-nh-peg1-ch2ch2cooh-95-min-purity-1-gram/pur-4327901-1
https://www.benchchem.com/pdf/Protocol_for_Deprotection_of_the_Benzyl_Carbamate_Cbz_Group.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8096331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. benchchem.com [benchchem.com]

5. benchchem.com [benchchem.com]

6. broadpharm.com [broadpharm.com]

7. documents.thermofisher.com [documents.thermofisher.com]

8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

9. total-synthesis.com [total-synthesis.com]

To cite this document: BenchChem. [Cbz-NH-peg1-CH2CH2cooh chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8096331#cbz-nh-peg1-ch2ch2cooh-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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